BenchChemオンラインストアへようこそ!

5-Oxo-octahydro-isoindole-1-carboxylic acid

ACE inhibitor design proline bioisostere regioselectivity

5-Oxo-octahydro-isoindole-1-carboxylic acid (CAS 1403766-54-0, MF: C9H13NO3, MW: 183.2 g/mol, purity ≥95%) is a saturated bicyclic γ-amino acid derivative belonging to the octahydroisoindole-1-carboxylic acid family. The compound features a ketone at position 5 of the perhydroisoindole ring, distinguishing it from the 3-oxo and non-oxo regioisomers that have established precedent as proline bioisosteres in angiotensin-converting enzyme (ACE) inhibitor design.

Molecular Formula C9H13NO3
Molecular Weight 183.2 g/mol
CAS No. 1403766-54-0
Cat. No. B1529567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxo-octahydro-isoindole-1-carboxylic acid
CAS1403766-54-0
Molecular FormulaC9H13NO3
Molecular Weight183.2 g/mol
Structural Identifiers
SMILESC1CC(=O)CC2C1C(NC2)C(=O)O
InChIInChI=1S/C9H13NO3/c11-6-1-2-7-5(3-6)4-10-8(7)9(12)13/h5,7-8,10H,1-4H2,(H,12,13)
InChIKeyNVBLNEVPNNXQKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Oxo-octahydro-isoindole-1-carboxylic Acid (CAS 1403766-54-0): Supply Identity & C9H13NO3 Scaffold Baseline for Regioisomer-Dependent Procurement


5-Oxo-octahydro-isoindole-1-carboxylic acid (CAS 1403766-54-0, MF: C9H13NO3, MW: 183.2 g/mol, purity ≥95%) is a saturated bicyclic γ-amino acid derivative belonging to the octahydroisoindole-1-carboxylic acid family . The compound features a ketone at position 5 of the perhydroisoindole ring, distinguishing it from the 3-oxo and non-oxo regioisomers that have established precedent as proline bioisosteres in angiotensin-converting enzyme (ACE) inhibitor design [1]. The scaffold offers three points of diversification—the N-atom, the C1-carboxylic acid, and the C5-ketone—enabling modular construction of conformationally constrained peptidomimetics and heterocyclic libraries.

Why Octahydroisoindole-1-carboxylic Acid Regioisomers Cannot Be Treated as Commodity Interchangeables in Research Procurement


Octahydroisoindole-1-carboxylic acids bearing keto substituents at different ring positions (e.g., 3-oxo vs. 5-oxo vs. 7-oxo) are not functionally interchangeable despite sharing the identical molecular formula C9H13NO3. Peer-reviewed SAR studies demonstrate that the 3-oxo regioisomer (octahydro-3-oxoisoindole-1-carboxylic acid) yields ACE inhibitors equipotent to captopril and enalapril in vitro and in vivo when used as a proline replacement [1]. The 5-oxo isomer positions the hydrogen-bond-accepting carbonyl at a fundamentally different vector angle and distance from the C1-carboxylate, altering conformational preferences, target binding geometry, and pharmacokinetic properties of derived compounds. Procurement of the incorrect regioisomer for a structure- or patent-defined synthetic sequence compromises experimental reproducibility and intellectual property scope. Researchers must verify the positional isomer by CAS number and spectroscopic identity at receiving to avoid costly false starts.

Quantitative Differentiation Evidence for 5-Oxo-octahydro-isoindole-1-carboxylic Acid vs. Closest Analogs — A Comparator-Based Procurement Guide


Oxo Position Dictates ACE Inhibitory Activity: Class-Level Inference from Published 3-Oxo Regioisomer SAR

The 3-oxo regioisomer of octahydroisoindole-1-carboxylic acid (CAS not listed in source) has been demonstrated in peer-reviewed medicinal chemistry literature to serve as an effective proline replacement in ACE inhibitors, yielding compounds equipotent to captopril (IC50 ~0.007 μM for rabbit lung ACE) and enalapril both in vitro and in vivo [1]. No analogous published ACE inhibition data exist for the 5-oxo isomer (CAS 1403766-54-0). This absence of data constitutes a quantifiable differentiation: the 5-oxo isomer has a distinct, uncharacterized pharmacological profile. For research programs targeting novel ACE inhibitor chemotypes, the 5-oxo scaffold represents an unexplored region of chemical space relative to the clinically precedented 3-oxo scaffold.

ACE inhibitor design proline bioisostere regioselectivity

Regioisomeric Purity Specifications: 5-Oxo (95%) vs. 3-Oxo (95%) — Identical Nominal Purity, Divergent Synthetic Accessibility

Vendor specifications for the 5-oxo regioisomer (AKSci Cat. 1088DW) list minimum purity at 95% . The 3-oxo regioisomer (BenchChem Cat. B8390487) is also offered at 95% purity . The 7-oxo regioisomer (Chemenu Cat. CM239941) likewise carries a 95% specification . Nominal purity is therefore equivalent across the regioisomer family. However, synthetic route differences imply that residual impurities, stereochemical composition, and trace metals may differ between suppliers; no published comparator data exist for these attributes. Procurement decisions should prioritize suppliers providing lot-specific HPLC traces, NMR spectra, and residual solvent analysis to ensure the received material matches the ordered regioisomer identity, given the identical molecular weight and potential for mis-shipment.

synthetic building block purity regioisomer identity procurement specification

Fmoc/Boc Protection Site Selectivity: 5-Oxo Isomer Enables N-Protection Without Competing Ketone Reactivity Observed in 3-Oxo Systems

The 3-oxo regioisomer bears the ketone in conjugation with or adjacent to the lactam-like nitrogen, creating potential for enolization and competing N- vs. O-acylation during protection steps. In contrast, the 5-oxo regioisomer positions the ketone remotely on the six-membered ring, topologically distant from the secondary amine. While no published head-to-head protection selectivity study exists, the 5-oxo isomer's N-Boc derivative (2-Boc-5-oxo-octahydro-isoindole, CAS 203661-68-1, MF C13H21NO3, MW 239.31) is commercially available at 98% purity from multiple vendors . The availability of this protected intermediate confirms synthetic tractability of N-selective derivatization without competing ketone interference, a key advantage for Fmoc-based solid-phase peptide synthesis workflows where orthogonal Nα protection is essential.

solid-phase peptide synthesis orthogonal protection Fmoc-amino acid building block

SMILES-Level Topological Differentiation: 5-Oxo vs. 7-Oxo Regioisomer Procurement Identity Verification

The canonical SMILES for the 5-oxo regioisomer (O=C(C1NCC2CC(CCC12)=O)O, Chemenu Cat. CM239939) differs from the 7-oxo regioisomer (O=C(C1NCC2CCCC(C12)=O)O, Chemenu Cat. CM239941) by the pattern of carbonyl placement on the fused bicyclic system . This topological distinction can be verified by NMR: the 5-oxo isomer places the carbonyl at a methylene-bridged position, while the 7-oxo isomer places it adjacent to the ring junction. Both share identical molecular formula C9H13NO3 and molecular weight 183.21 g/mol. Without SMILES- or NMR-based identity confirmation, these two isomers are indistinguishable by mass spectrometry alone. This creates a specific procurement risk that must be mitigated by requiring Certificate of Analysis documentation including 1H/13C NMR or HPLC retention time matching the specific CAS number.

regioisomer identification SMILES fingerprint quality control

Highest-Confidence Research & Industrial Application Scenarios for 5-Oxo-octahydro-isoindole-1-carboxylic Acid Procurement


Novel ACE Inhibitor Lead Generation with Composition-of-Matter Differentiation from Indolapril (CI-907) Chemotype

Medicinal chemistry teams pursuing next-generation ACE inhibitors can use the 5-oxo scaffold to synthesize and screen N-acylated derivatives as potential proline bioisosteres. The 3-oxo regioisomer lineage produced the clinical candidate indolapril (CI-907), establishing the octahydroisoindole-1-carboxylic acid framework as a validated pharmacophore for this target [1]. The 5-oxo regioisomer, lacking published ACE SAR, offers a structurally distinct composition-of-matter space for patent filing. Researchers should benchmark new 5-oxo-derived compounds against captopril (IC50 ~0.007 μM, rabbit lung ACE) as a positive control and against 3-oxo-derived analogs for intra-class selectivity profiling [1].

Conformationally Constrained Peptidomimetic Library Synthesis via N-Protected 5-Oxo Building Block (2-Boc-5-oxo-octahydro-isoindole)

The commercially available N-Boc-protected 5-oxo intermediate (CAS 203661-68-1, purity ≥98%) enables direct incorporation into solid-phase or solution-phase peptide synthesis without additional protection/deprotection steps at the nitrogen . The C5-ketone serves as a latent handle for reductive amination, Grignard addition, or oxime formation, enabling diversification at a position not accessible in the parent octahydroisoindole-1-carboxylic acid scaffold. This scenario is particularly relevant for groups synthesizing libraries of conformationally constrained amino acid building blocks for fragment-based drug discovery or peptidomimetic optimization.

MCH1R Antagonist Scaffold Exploration in Metabolic Disease Programs

Octahydroisoindoles bearing diverse N-substituents have been patented as melanin concentrating hormone receptor 1 (MCH1R) antagonists for obesity, diabetes, and metabolic syndrome indications [2]. The 5-oxo substitution introduces a hydrogen-bond acceptor at a position unexplored in the patent literature, potentially modulating MCH1R affinity, subtype selectivity, or CNS penetration. Procurement of the 5-oxo scaffold enables SAR exploration at the C5 position, which is sterically and electronically differentiated from the more commonly explored N-substituent and C1-carboxylate modifications.

Fragment-Based Drug Discovery (FBDD) Using the 5-Oxo Bicyclic γ-Amino Acid Core

With a molecular weight of 183.2 g/mol and three functional group handles (amine, carboxylic acid, ketone), 5-oxo-octahydro-isoindole-1-carboxylic acid meets Rule-of-Three criteria for fragment library membership. Its saturated bicyclic framework offers higher three-dimensionality and lower aromatic character compared to planar isoindole fragments, aligning with current trends in fragment library design that favor increased sp3 character for improved clinical success rates [3]. The 5-oxo regioisomer provides a ketone hydrogen-bond acceptor vector that is geometrically distinct from the 3-oxo and 7-oxo isomers, enabling differential fragment hit identification in biophysical screens (SPR, NMR, DSF) against protein targets.

Quote Request

Request a Quote for 5-Oxo-octahydro-isoindole-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.